4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine
Overview
Description
Compounds like “4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine” belong to a class of organic compounds known as heterocyclic compounds, which contain a ring structure containing atoms besides carbon, such as sulfur, oxygen or nitrogen . They are used in a wide range of applications, including the development of new drugs and drug delivery devices .
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation, a process that involves the removal of a boron group from an organic compound, is a common step in the synthesis of these compounds .Molecular Structure Analysis
The molecular structure of similar compounds can be determined using various spectroscopic techniques, including Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, ultraviolet-visible spectroscopy (UV-vis), and nuclear magnetic resonance (NMR) spectroscopy .Chemical Reactions Analysis
The chemical reactions involving similar compounds often involve transformations such as oxidations, aminations, halogenations, and carbon-carbon bond formations . These reactions can be used to modify the structure of the compound and introduce new functional groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds can be analyzed using various techniques, including density functional theory (DFT), which can provide insights into the molecular electrostatic potential and frontier molecular orbitals of the compounds .Scientific Research Applications
1. Suzuki–Miyaura Coupling
Specific Scientific Field:
Organic synthesis and transition metal catalysis.
Summary of the Application:
Suzuki–Miyaura (SM) coupling is a powerful carbon–carbon bond-forming reaction. It involves the cross-coupling of chemically differentiated fragments using a palladium catalyst. The reaction conditions are mild and functional group tolerant, making it widely applicable.
Experimental Procedures:
Results and Outcomes:
2. Protodeboronation of Pinacol Boronic Esters
Specific Scientific Field:
Organic synthesis and boron chemistry.
Summary of the Application:
Protodeboronation involves the removal of boron from pinacol boronic esters. These esters are valuable building blocks in organic synthesis.
Experimental Procedures:
Results and Outcomes:
- The successful protodeboronation of alkyl boronic esters expands the toolbox for organic chemists, enabling the functionalization of these compounds .
3. Biological Potential of Indole Derivatives
Specific Scientific Field:
Medicinal chemistry and pharmacology.
Summary of the Application:
Indole derivatives exhibit diverse biological activities, including anti-inflammatory effects.
Experimental Procedures:
Results and Outcomes:
Safety And Hazards
properties
IUPAC Name |
4-fluoro-5-(furan-2-yl)-1H-pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6FN3O/c8-5-6(10-11-7(5)9)4-2-1-3-12-4/h1-3H,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTWQTUOCBBACL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=C(C(=NN2)N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-3-(furan-2-yl)-1H-pyrazol-5-amine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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